

Physicochemical Characteristics of Anhydrosimvastatin: A Technical Guide

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Compound of Interest

Compound Name: Anhydrosimvastatin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosimvastatin, recognized in pharmaceutical contexts as Simvastatin Impurity C, is a critical molecule in the quality control and stability assessment of simvastatin, a widely used lipid-lowering drug. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **anhydrosimvastatin**. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality assurance, and analytical sciences. This document compiles available data on its chemical identity, physical properties, solubility, and stability, supported by detailed experimental methodologies.

Chemical and Physical Properties

Anhydrosimvastatin is a dehydration product of simvastatin, characterized by the formation of a double bond in the hexahydronaphthalene ring system. Its fundamental chemical and physical properties are summarized below.

Property	Value
Systematic Name	[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Synonyms	Dehydro Simvastatin, Simvastatin Impurity C
CAS Number	210980-68-0
Molecular Formula	C ₂₅ H ₃₆ O ₄
Molecular Weight	400.55 g/mol
Appearance	Light Beige Solid
Melting Point	57 - 60°C (Predicted)
Boiling Point	536.8 ± 50.0 °C (Predicted)
Density	1.07 ± 0.1 g/cm ³ (Predicted)
logP	5.55

Solubility Profile

Anhydrosimvastatin is characterized by its lipophilic nature, rendering it poorly soluble in aqueous solutions but soluble in various organic solvents.

Solvent	Solubility
Acetonitrile	Slightly Soluble
Chloroform	Slightly Soluble
Ethyl Acetate	Slightly Soluble
Methanol	Slightly Soluble

Spectroscopic and Chromatographic Data

The structural identity of **anhydrosimvastatin** is confirmed through various spectroscopic and chromatographic techniques.

Technique	Data
¹ H-NMR	400 MHz spectrum available with reference standards.
Mass Spectrometry (MS)	Provides a molecular ion peak corresponding to the molecular weight.
InChI	1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1
SMILES	CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C=C2C=C--INVALID-LINK----INVALID-LINK--[C@@H]12

Stability Profile

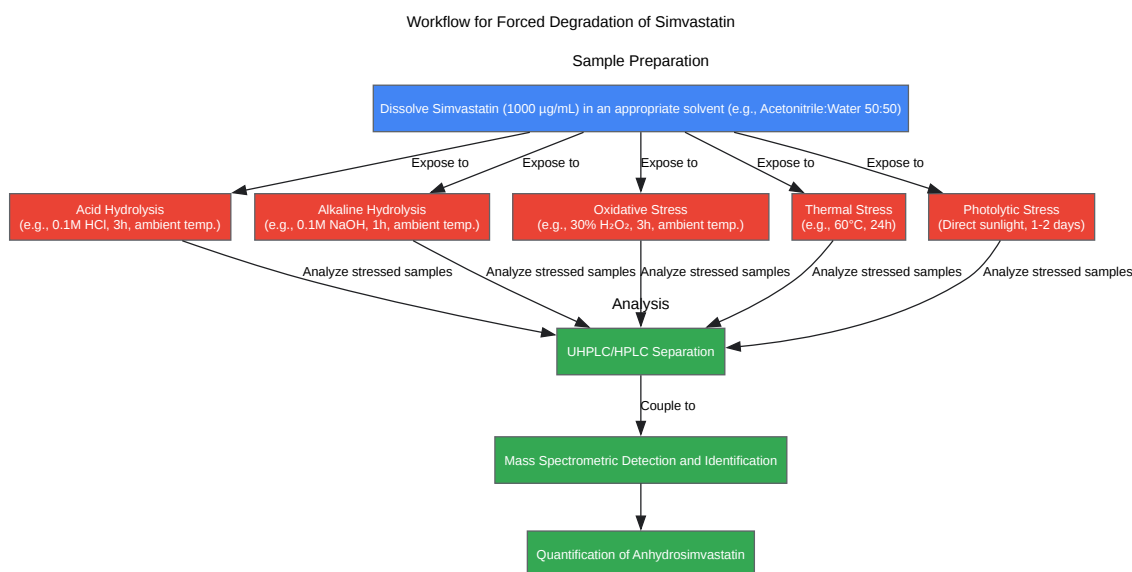
Anhydrosimvastatin is a known degradation product of simvastatin, particularly under forced degradation conditions. Understanding its formation is crucial for the stability-indicating methods of simvastatin-containing products.

Stress Condition	Outcome
Acidic Hydrolysis	Simvastatin degrades to form anhydrosimvastatin.[1]
Alkaline Hydrolysis	Simvastatin is susceptible to degradation, though formation of anhydrosimvastatin is less prominent.
Oxidative	Simvastatin undergoes degradation.
Thermal	Exposure to heat can lead to the degradation of simvastatin.[1]
Photolytic	Simvastatin shows some sensitivity to light exposure.[1]

Experimental Protocols

Forced Degradation Study for Anhydrosimvastatin Formation

This protocol outlines a general procedure for inducing the degradation of simvastatin to generate **anhydrosimvastatin** for analytical purposes.



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Caption: Forced degradation workflow for simvastatin.

UHPLC Method for Separation of Simvastatin and Its Impurities

A validated, stability-indicating method is essential for the accurate quantification of **anhydrosimvastatin**.

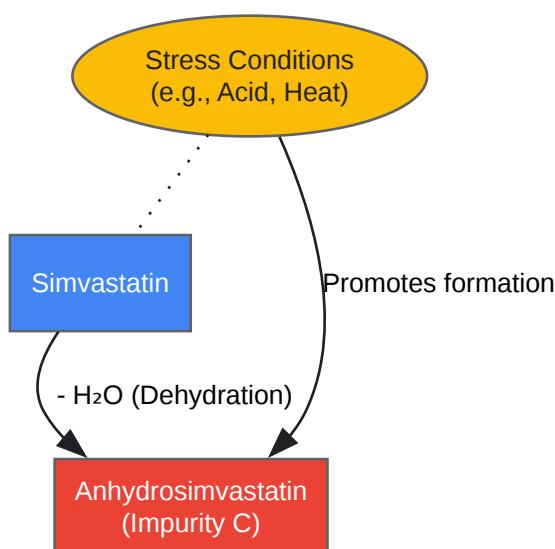
- Column: Poroshell 120 EC C18 (50 x 3.0 mm, 2.7 µm) or equivalent.[1]
- Mobile Phase A: 20 mM ammonium formate, pH 4.0.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient Elution: A suitable gradient program to resolve simvastatin from its impurities.
- Flow Rate: As per optimized method.
- Column Temperature: Controlled, e.g., ambient or elevated.
- Detection: UV spectrophotometry or mass spectrometry.

Polymorphism

Currently, there is limited publicly available information specifically detailing the polymorphic forms of isolated **anhydrosimvastatin**. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be required to investigate its solid-state properties.

Logical Relationship of Anhydrosimvastatin to Simvastatin

Anhydrosimvastatin is directly derived from simvastatin through a dehydration reaction, which is a common degradation pathway.



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Caption: Formation of **Anhydrosimvastatin** from Simvastatin.

Conclusion

Anhydrosimvastatin is a well-documented impurity and degradation product of simvastatin. While its basic chemical identity and qualitative properties are established, a comprehensive understanding of its quantitative physicochemical characteristics, such as precise solubility, polymorphism, and intrinsic stability, requires further dedicated investigation. The experimental protocols and data presented in this guide provide a foundational understanding for professionals working with simvastatin and its related substances.

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References

- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

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